2-Ethoxy-5-nitrobenzoic acid
Overview
Description
2-Ethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . This compound is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group and a nitro group attached to the benzene ring .
Synthesis Analysis
The synthesis of nitro compounds like 2-Ethoxy-5-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-nitrobenzoic acid consists of a benzene ring with an ethoxy group (C2H5O-) and a nitro group (NO2-) attached to it . The presence of these functional groups contributes to the unique physical and chemical properties of this compound .Chemical Reactions Analysis
Nitro compounds like 2-Ethoxy-5-nitrobenzoic acid can undergo a variety of chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation . The nitro group, in particular, plays a crucial role in these reactions due to its electron-withdrawing nature .Scientific Research Applications
1. Sulfhydryl Group Determination in Biological Materials
2-Ethoxy-5-nitrobenzoic acid and related compounds have been utilized in the study of sulfhydryl groups. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups, particularly in biological materials (Ellman, 1959).
2. Investigation of Side-Chain Reactivity
The influence of the nitro-group on side-chain reactivity has been studied using compounds like 2-Ethoxy-5-nitrobenzoic acid. Iskander et al. (1966) explored how nitro-groups impact the rates of alkaline hydrolysis in related compounds (Iskander, Tewfik, & Wasif, 1966).
3. Phenotypic Screening in Chemical Biology
In chemical biology, 2-Ethoxy-5-nitrobenzoic acid derivatives have been used in phenotypic screening. Miller and Mitchison (2004) utilized a compound involving 5-fluoro-2-nitrobenzoic acid in this context (Miller & Mitchison, 2004).
4. Study of Nitro Reduction Reactions
Research has been conducted on the reduction reactions of nitro groups in molecules like 2-Ethoxy-5-nitrobenzoic acid. Song (2011) investigated various reduction methods of nitro in 2-methoxy-5-nitrobenzoic acid, a compound structurally similar to 2-Ethoxy-5-nitrobenzoic acid (Song, 2011).
5. Glutathione Determination
The compound has been used in the determination of glutathione in tissues, as illustrated by Owens and Belcher (1965), who described a colorimetric method involving a related compound (Owens & Belcher, 1965).
Safety And Hazards
While specific safety and hazard information for 2-Ethoxy-5-nitrobenzoic acid is not available, general safety measures for handling nitro compounds should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
2-ethoxy-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKKMLOKFZITPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-nitrobenzoic acid |
Citations
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